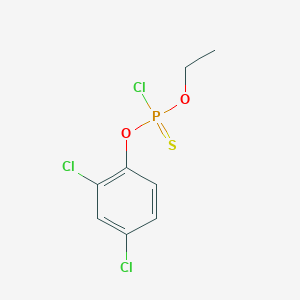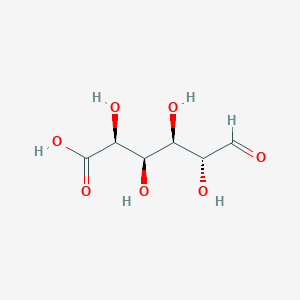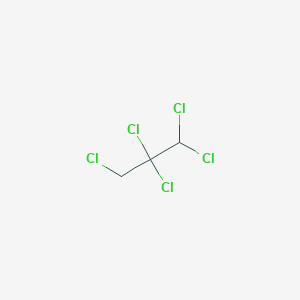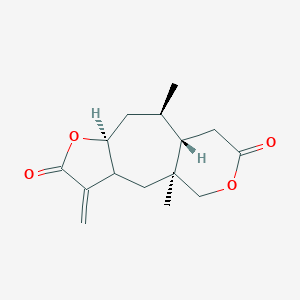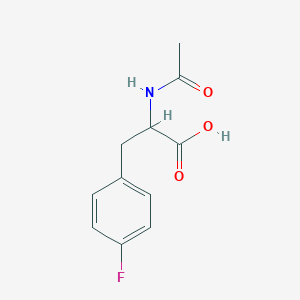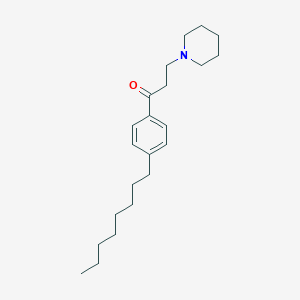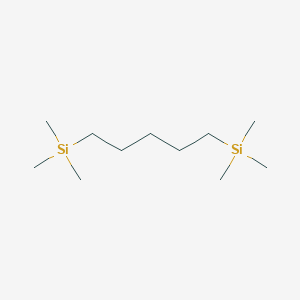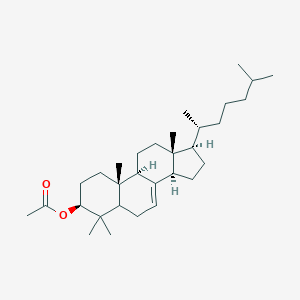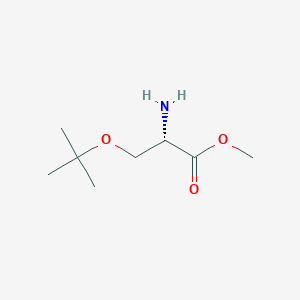
Bis(2-Hydroxyethyl)Sebacate
Übersicht
Beschreibung
Bis(2-Hydroxyethyl)Sebacate (BHES) is a chemical compound that belongs to the class of sebacate esters. BHES is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. BHES has been widely used in different fields, including the pharmaceutical industry, cosmetics, and polymer science. BHES is known for its excellent properties, such as biocompatibility, low toxicity, and high stability, which make it an attractive compound for various applications.
Wirkmechanismus
The mechanism of action of Bis(2-Hydroxyethyl)Sebacate is not fully understood, but it is believed to involve the formation of hydrogen bonds with the surrounding molecules. Bis(2-Hydroxyethyl)Sebacate can form hydrogen bonds with water molecules, which can alter the properties of the surrounding environment and affect the behavior of other molecules. Bis(2-Hydroxyethyl)Sebacate can also interact with other molecules, such as proteins and lipids, through hydrogen bonding and hydrophobic interactions, which can affect their structure and function.
Biochemical and Physiological Effects:
Bis(2-Hydroxyethyl)Sebacate has been shown to have low toxicity and biocompatibility, which makes it suitable for various biomedical applications. Bis(2-Hydroxyethyl)Sebacate has been tested for its cytotoxicity and genotoxicity, and it has been found to be safe for use in vitro and in vivo. Bis(2-Hydroxyethyl)Sebacate has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases, such as cancer and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-Hydroxyethyl)Sebacate has several advantages for use in laboratory experiments. Bis(2-Hydroxyethyl)Sebacate is a stable and reproducible compound that can be easily synthesized and purified. Bis(2-Hydroxyethyl)Sebacate has low toxicity and is biocompatible, which makes it suitable for use in cell culture and animal studies. However, Bis(2-Hydroxyethyl)Sebacate has some limitations, such as its high viscosity, which can affect its handling and mixing with other compounds. Bis(2-Hydroxyethyl)Sebacate can also form aggregates at high concentrations, which can affect its properties and behavior.
Zukünftige Richtungen
Bis(2-Hydroxyethyl)Sebacate has a wide range of potential applications in various scientific fields, and there are several future directions for research. One direction is to investigate the use of Bis(2-Hydroxyethyl)Sebacate as a drug carrier for the delivery of hydrophobic drugs. Bis(2-Hydroxyethyl)Sebacate can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Another direction is to explore the use of Bis(2-Hydroxyethyl)Sebacate as a plasticizer for the preparation of polymeric materials for tissue engineering and drug delivery applications. Bis(2-Hydroxyethyl)Sebacate can improve the mechanical properties and biocompatibility of polymeric materials, which can enhance their performance in vivo. Finally, further studies are needed to understand the mechanism of action of Bis(2-Hydroxyethyl)Sebacate and its interactions with other molecules, which can provide insights into its properties and behavior.
Wissenschaftliche Forschungsanwendungen
Bis(2-Hydroxyethyl)Sebacate has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, Bis(2-Hydroxyethyl)Sebacate has been used as a drug carrier for the delivery of hydrophobic drugs. Bis(2-Hydroxyethyl)Sebacate can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Bis(2-Hydroxyethyl)Sebacate has also been used as a plasticizer for the preparation of polymeric materials, such as poly(lactic acid) and poly(ε-caprolactone), which are used for tissue engineering and drug delivery applications.
Eigenschaften
CAS-Nummer |
17200-46-3 |
|---|---|
Produktname |
Bis(2-Hydroxyethyl)Sebacate |
Molekularformel |
C14H26O6 |
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl) decanedioate |
InChI |
InChI=1S/C14H26O6/c15-9-11-19-13(17)7-5-3-1-2-4-6-8-14(18)20-12-10-16/h15-16H,1-12H2 |
InChI-Schlüssel |
HPGPXNBJMFJCTM-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)OCCO)CCCC(=O)OCCO |
Kanonische SMILES |
C(CCCCC(=O)OCCO)CCCC(=O)OCCO |
Synonyme |
Decanedioic acid bis(2-hydroxyethyl) ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

